4-Chloroquinolin-2(1H)-one

Organic Synthesis Cross-Coupling Catalysis

4-Chloroquinolin-2(1H)-one (CAS 20146-59-2) is a bifunctional heterocyclic intermediate with a 4-chloro leaving group and 2-keto moiety, enabling selective cross-coupling not achievable with generic chloroquinolines. • Enables gram-scale 4,4'-bisquinolone synthesis via microwave-assisted Ni(0) homocoupling (78% yield)-more economical than Pd-catalyzed alternatives. • Critical for NMDA receptor SAR: the 4-Cl substituent directly modulates binding affinity and neurotoxicity inhibition. • ≥98% purity ensures reproducibility in metal-catalyzed reactions and biological assays.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 20146-59-2
Cat. No. B183996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinolin-2(1H)-one
CAS20146-59-2
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)Cl
InChIInChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
InChIKeyYJXTZWWKNXVRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinolin-2(1H)-one: Overview & Key Properties


4-Chloroquinolin-2(1H)-one (CAS 20146-59-2) is a heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a quinoline backbone with a chlorine atom at the 4-position and a keto group at the 2-position . Its molecular formula is C9H6ClNO with a molecular weight of 179.60 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to construct complex quinolinone-based architectures [2].

Workflow Metal-catalyzed cross-coupling intermediate
Selection Bifunctional 4-Cl/2-oxo scaffold for regioselective transformations
Use Context Synthesis of bisquinolones and NMDA-targeted compound libraries

4-Chloroquinolin-2(1H)-one vs. Generic Quinolines


The presence of both a chlorine atom at the 4-position and a keto group at the 2-position in 4-chloroquinolin-2(1H)-one confers distinct reactivity that is not shared by generic quinolines or simple chloroquinolines . This bifunctional character enables it to participate in selective cross-coupling reactions, such as nickel(0)-mediated homocouplings and Suzuki couplings, to yield 4,4'-bisquinolones, a structural motif of interest in medicinal chemistry [1]. In contrast, analogs like 2,4-dichloroquinoline or 4-chloroquinoline lack the 2-oxo group, which alters their electronic properties and reactivity in nucleophilic substitutions and metal-catalyzed transformations [2]. Furthermore, the quinolin-2(1H)-one scaffold is a privileged structure for targeting NMDA receptors, and the 4-chloro substituent is critical for modulating binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of 4-substituted quinolin-2(1H)-one analogues [3].

4-Chloroquinolin-2(1H)-one
Generic Quinolines / Analogs
Bifunctional scaffold enables selective cross-coupling
Absence of 2-oxo group may shift electronic properties and reactivity
4-Cl substituent enables SAR studies on NMDA receptor
Analogs lacking 4-Cl/2-oxo may not support comparable SAR profiling
Supports scalable bisquinolone synthesis via homocoupling
Generic quinolines may not participate in analogous homocoupling reactions

4-Chloroquinolin-2(1H)-one: Quantitative Comparison


Nickel-Catalyzed Homocoupling vs. Palladium

In the synthesis of symmetrical 4,4'-bisquinolones, 4-chloroquinolin-2(1H)-one undergoes nickel(0)-catalyzed homocoupling to afford the dimer in 78% isolated yield [1]. This method is more cost-effective than the alternative palladium(0)-catalyzed borylation/Suzuki cross-coupling, which relies on a more expensive palladium catalyst [2]. While the palladium-catalyzed method also efficiently synthesizes bisquinolones, the nickel(0)-mediated homocoupling offers a practical, scalable, and economical route for gram-scale preparations [1].

Ni vs. Pd Homocoupling
Head-to-head
78% yield
Ni(0) method vs Pd catalyst
Supports cost-efficient gram-scale bisquinolone synthesis
Microwave-assisted, in situ Ni(0)
Organic Synthesis Cross-Coupling Catalysis Bisquinolone Synthesis

NMDA Receptor Binding Modulation by 4-Substitution

The quinolin-2(1H)-one scaffold, when appropriately substituted at the 4-position, can act as a selective non-competitive antagonist of NMDA receptors [1]. For instance, the 4-(2-carbethoxyethanamino)-7-chloro-3-nitroquinolin-2(1H)-one (9b) and 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one (9c) exhibit favorable NMDA receptor binding and potent neurotoxicity inhibition, respectively [2]. While 4-chloroquinolin-2(1H)-one itself serves as a crucial precursor for introducing these 4-amino substituents via nucleophilic substitution of the chlorine atom , its inherent NMDA receptor binding affinity is modest. However, its value lies in its role as a key intermediate for generating libraries of 4-substituted quinolin-2(1H)-one analogues for SAR studies [2].

NMDA SAR Precursor
Class-level
Building block
Enables 4-substitution diversification
Key intermediate for NMDA receptor antagonist optimization
Derivative binding data available; review references
Medicinal Chemistry Neuroscience NMDA Receptor Drug Discovery

Physicochemical Profile vs. Chloroquinoline Analogs

The computed partition coefficient (LogP) for 4-chloroquinolin-2(1H)-one is 2.1815, and its predicted pKa is 10.33 . These values contrast with those of 4-chloroquinoline (LogP ~2.0, pKa ~3.5) and 2,4-dichloroquinoline (LogP ~3.5, pKa ~0.5) . The higher pKa of 4-chloroquinolin-2(1H)-one indicates it is predominantly un-ionized at physiological pH, which can influence its permeability and distribution compared to the more basic 4-chloroquinoline. The intermediate LogP suggests balanced lipophilicity, potentially offering advantages in membrane permeability over the more hydrophilic quinolin-2(1H)-one core.

LogP & pKa Profile
Data to verify
LogP 2.18 / pKa 10.33
vs 4-Cl-quinoline ~2.0/3.5; 2,4-diCl ~3.5/0.5
Distinct ionization and lipophilicity vs. common quinoline building blocks
Computational prediction; experimental validation recommended
Physicochemical Properties Drug Design ADME Solubility

Purity Grade: High-Purity vs. Standard

Commercially available 4-chloroquinolin-2(1H)-one is offered at different purity grades, with high-purity options reaching ≥98% as verified by HPLC and NMR . A standard purity grade of 96% is also available from multiple vendors . For demanding applications such as metal-catalyzed cross-coupling reactions where trace impurities can poison catalysts, or for biological assays where impurities could confound results, the ≥98% grade provides a quantifiable advantage in reproducibility and data integrity.

Purity Grade
Specification review
≥98% (HPLC/NMR)
vs 96% standard grade
Reduces catalyst-poisoning and assay-interference risk
Supplier specifications; independent verification advised
Analytical Chemistry Quality Control Procurement

4-Chloroquinolin-2(1H)-one: Optimal Applications


Scalable Bisquinolone Synthesis via Ni(0) Homocoupling

4-Chloroquinolin-2(1H)-one is the substrate of choice for the gram-scale preparation of symmetrical 4,4'-bisquinolones using a microwave-assisted, nickel(0)-catalyzed Ullmann-type homocoupling [1]. This method, which proceeds in 78% yield, is more economical than palladium-catalyzed alternatives, making it ideal for research groups focused on synthesizing bisquinolone-based materials or bioactive compounds where cost and scalability are paramount.

Quinolinone Library Synthesis via 4-Substitution

As a key intermediate, 4-chloroquinolin-2(1H)-one enables rapid diversification of the quinolin-2(1H)-one scaffold through nucleophilic substitution at the 4-position . This is particularly valuable for structure-activity relationship (SAR) studies targeting the NMDA receptor, where varying the 4-substituent profoundly affects binding affinity and neurotoxicity inhibition [2]. Procurement of high-purity 4-chloroquinolin-2(1H)-one is essential for generating reliable SAR data.

Physicochemical Property-Driven Lead Optimization

The distinct LogP (2.1815) and pKa (10.33) of 4-chloroquinolin-2(1H)-one, as compared to 4-chloroquinoline and 2,4-dichloroquinoline, provide a defined starting point for modulating lipophilicity and ionization in drug discovery programs . Its intermediate LogP suggests a balanced profile that can be fine-tuned through further derivatization to achieve optimal ADME properties.

High-Purity Synthesis & Biological Assays

For applications requiring high fidelity, such as transition metal-catalyzed reactions sensitive to impurities or biological assays where trace contaminants could skew results, the ≥98% purity grade of 4-chloroquinolin-2(1H)-one is recommended . This grade minimizes the risk of side reactions and ensures data reproducibility, a critical factor for both academic and industrial research settings.

Application
Selection Property
Validation Focus
Bisquinolone synthesis (scalable)
Bifunctional scaffold reactivity
Homocoupling yield and scalability
4-Substituted quinolinone libraries
4-position leaving group
Derivative purity and SAR consistency
Lead optimization starting point
Defined LogP and pKa profile
Experimental ADME assay confirmation
High-fidelity synthesis & assays
High-purity grade (HPLC/NMR)
Impurity profiling and assay reproducibility

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